molecular formula C10H12ClNO2 B2891058 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL CAS No. 1881321-75-0

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

Cat. No.: B2891058
CAS No.: 1881321-75-0
M. Wt: 213.66
InChI Key: VFCXYJMQSFOKRA-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is characterized by the presence of a chloro group, a cyclopentyloxy group, and a hydroxyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL typically involves the reaction of 3-chloro-4-hydroxypyridine with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyridone derivative, while substitution of the chloro group can produce various substituted pyridines .

Scientific Research Applications

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is unique due to the combination of its chloro, cyclopentyloxy, and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

3-chloro-2-cyclopentyloxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCXYJMQSFOKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C(=O)C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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